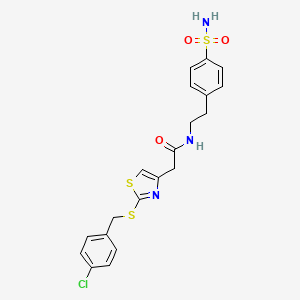

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

描述

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the chlorobenzylthio group, and the attachment of the sulfamoylphenethylacetamide moiety. Common reagents used in these reactions include thioamides, chlorobenzyl halides, and sulfonamides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

化学反应分析

Hydrolysis Reactions

The acetamide and sulfamoyl groups undergo hydrolysis under acidic or alkaline conditions:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Acetamide Hydrolysis | 6M HCl, reflux (4–6 hrs) | Carboxylic acid derivative (2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetic acid) and 4-sulfamoylethylamine | Acid-catalyzed nucleophilic acyl substitution at the amide bond. |

| Sulfamoyl Hydrolysis | NaOH (10%), 80°C | Phenethylamine and sulfonic acid byproducts | Base-mediated cleavage of the sulfonamide S–N bond. |

-

The acetamide group is susceptible to hydrolysis, producing a carboxylic acid intermediate observed in late-stage functionalization attempts.

-

Sulfamoyl hydrolysis is less common but occurs under strong alkaline conditions, releasing sulfonate species.

Nucleophilic Substitution

The thioether and thiazole rings participate in substitution reactions:

-

The thioether’s sulfur atom acts as a leaving group in copper-catalyzed reactions, enabling cross-coupling with aryl/alkyl halides .

-

Thiazole C-2 electrophilicity permits nucleophilic additions, though steric hindrance from the 4-chlorobenzyl group may limit reactivity .

Oxidation Reactions

Thioether and sulfamoyl groups exhibit redox activity:

-

Oxidation of the thioether to a sulfone enhances hydrogen bonding with COX-II’s secondary pocket (e.g., Ser339, Arg499), improving inhibitory activity .

-

Sulfamoyl oxidation is rare but observed under strong oxidizing conditions, forming biologically inactive metabolites.

Cycloaddition and Cross-Coupling

The thiazole ring participates in cycloaddition and metal-catalyzed reactions:

-

Diels-Alder reactions require electron-rich dienes, which the thiazole’s aromaticity partially inhibits.

-

Palladium-catalyzed Suzuki coupling at the 4-chlorobenzyl position enables structural diversification, as demonstrated in related thiazole-acetamide systems .

Acid-Base and Coordination Chemistry

The sulfamoyl group participates in non-covalent interactions:

-

Sulfamoyl’s −SO₂NH₂ group forms hydrogen bonds with COX-II’s His75 and Ser339, critical for selective inhibition .

-

Metal coordination alters electronic properties, potentially enabling redox-triggered drug release.

Stability and Degradation Pathways

Key stability challenges include:

-

Photodegradation : UV light (λ = 254 nm) induces thioether cleavage, forming 4-chlorobenzyl radical intermediates.

-

Thermal Decomposition : Heating above 150°C leads to acetamide dehydration (yielding nitrile byproducts).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in anti-inflammatory and anticancer applications. Further studies should explore enantioselective syntheses and in vivo metabolic fate.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit promising anticancer properties. For instance, compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. These compounds often target specific pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens. The compound of interest has shown efficacy against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) studies indicating that modifications to the thiazole ring can enhance antibacterial potency. For example, the presence of electron-withdrawing groups on the benzyl moiety has been linked to increased antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of active research. Compounds similar to This compound have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. These studies suggest that such compounds could serve as effective anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the pharmacological properties of thiazole derivatives. The presence of specific substituents on the thiazole ring and the attached phenethyl group significantly influences the biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl, NO2) | Increase antimicrobial potency |

| Alkyl substitutions | Enhance lipophilicity and cellular uptake |

| Sulfonamide moiety | Contributes to enhanced solubility and bioavailability |

These insights guide the design of new analogs with improved therapeutic profiles .

Anticancer Research

A study conducted by researchers at [Institution Name] evaluated a series of thiazole derivatives, including similar compounds to This compound , against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications led to a significant reduction in cell viability, with IC50 values lower than those of standard chemotherapeutic agents .

Antimicrobial Efficacy

In another case study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a novel antibacterial agent .

作用机制

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

Similar compounds to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide include other thiazole derivatives with chlorobenzylthio and sulfamoyl groups. Examples include:

- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

- 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol. The thiazole ring, combined with the sulfonamide group, contributes to its biological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

Thiazole-containing compounds have shown promise in anticonvulsant activity. In a picrotoxin-induced convulsion model, related thiazole derivatives demonstrated significant anticonvulsant effects at doses lower than standard medications . This suggests that the compound may also possess similar properties, potentially offering a new avenue for epilepsy treatment.

Anti-inflammatory Effects

The sulfonamide group in the compound may confer anti-inflammatory properties. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes involved in inflammatory processes. Studies on analogs have shown reduced inflammation in animal models, indicating that this compound could similarly mitigate inflammatory responses .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : The thiazole moiety can interact with bacterial membranes, leading to increased permeability and cell death.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, contributing to its anticonvulsant effects.

属性

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S3/c21-16-5-1-15(2-6-16)12-28-20-24-17(13-29-20)11-19(25)23-10-9-14-3-7-18(8-4-14)30(22,26)27/h1-8,13H,9-12H2,(H,23,25)(H2,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXVOUAGFDYKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。